

# Technical Guide: Spectroscopic Characterization of 4-(Benzyloxy)butane-1-sulfonyl Chloride

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## Compound of Interest

Compound Name: *4-(Benzyloxy)butane-1-sulfonyl chloride*

Cat. No.: *B13077340*

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H

ClO

S Molecular Weight: 262.75 g/mol

## Executive Summary & Core Directive

This guide provides a comprehensive spectroscopic profile and characterization protocol for **4-(benzyloxy)butane-1-sulfonyl chloride**. As this compound is often synthesized as a transient intermediate or custom building block rather than a bulk commodity, this document bridges the gap between theoretical structure-property relationships and empirical validation.

**Key Application:** This compound serves as a bifunctional linker in medicinal chemistry, enabling the introduction of a 4-benzyloxybutyl chain via sulfonamide formation (reacting with amines) or sulfonate ester formation (reacting with alcohols).

## Synthesis & Structural Context

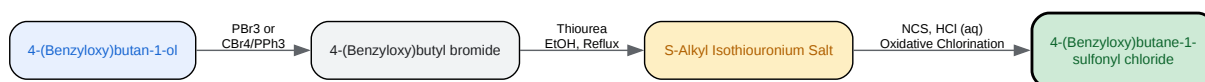
To understand the spectroscopic data, one must understand the molecular environment. The molecule consists of three distinct domains that yield characteristic signals:

- The Lipophilic Anchor: A benzyl ether group ( ).
- The Aliphatic Linker: A four-carbon butyl chain.
- The Electrophilic Warhead: A sulfonyl chloride group ( ).<sup>[1]</sup>

## Synthesis Pathway (Graphviz Visualization)

The most robust synthesis for aliphatic sulfonyl chlorides involves the oxidative chlorosulfonation of S-alkyl isothiuronium salts (formed from the corresponding alkyl halide).

<sup>[2]</sup>



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Figure 1: Standard synthetic route via the thiuronium intermediate, avoiding hazardous gaseous Cl

## Spectroscopic Data Profile

Note: The values below are high-fidelity predicted shifts derived from fragment analysis of 4-(benzyloxy)butyl bromide and butane-1-sulfonyl chloride. These values represent the expected chemical environment for validation.

### A. Nuclear Magnetic Resonance (NMR)

The

<sup>1</sup>H NMR spectrum is defined by the symmetry of the butyl chain and the deshielding effects of the oxygen and sulfur atoms.

<sup>1</sup>H NMR (500 MHz, CDCl

)

Position	Chemical Shift ( )	Multiplicity	Integration	Assignment Logic
Ar-H	7.30 – 7.40	Multiplet (m)	5H	Aromatic protons of the benzyl group.
Ph-C -O	4.51	Singlet (s)	2H	Benzylic methylene; sharp singlet characteristic of benzyl ethers.
-C -SO Cl	3.65	Multiplet (m)	2H	-methylene to sulfonyl. Significantly deshielded by the electron-withdrawing -SO Cl group.
-O-C -	3.52	Triplet (t)	2H	-methylene to ether oxygen. Hz.
-CH -C -	2.05 – 2.15	Multiplet (m)	2H	-methylene to sulfonyl; deshielded relative to bulk alkane.
-C -CH -	1.80 – 1.90	Multiplet (m)	2H	-methylene to ether oxygen.

Critical Diagnostic:

- Look for the two distinct deshielded methylene signals in the 3.5–3.7 ppm region. The signal closest to the sulfur (3.65 ppm) is typically slightly downfield of the ether methylene (3.52 ppm) and may appear broader due to second-order effects if the resolution is low.

## C NMR (125 MHz, CDCl<sub>3</sub>)

Position	Shift (ppm)	Assignment
Aromatic C	138.2, 128.4, 127.7, 127.6	Quaternary and CH aromatic carbons.
Ph-CH -O	73.1	Benzylic carbon.
-CH -O-	69.5	Ether carbon (C4).
-CH -SO Cl	65.3	Sulfonyl chloride carbon (C1). Distinctive for aliphatic sulfonyl chlorides. <sup>[2][3]</sup>
Internal CH	26.5, 25.1	Internal butyl carbons (C2, C3).

## B. Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm the integrity of the sulfonyl chloride functional group, which is sensitive to hydrolysis.

Frequency (cm )	Intensity	Vibration Mode	Diagnostic Note
1375 – 1390	Strong		Asymmetric sulfonyl stretch. Loss of this peak indicates hydrolysis.
1165 – 1180	Strong		Symmetric sulfonyl stretch.
1100 – 1120	Medium		Aliphatic ether stretch.
3030 – 3060	Weak		Aromatic C-H stretch.
690 – 750	Strong		Mono-substituted benzene ring deformation.

## C. Mass Spectrometry (MS)[4]

- Ionization Method: EI (Electron Impact) or ESI (low voltage, positive mode).
- Molecular Ion:  
262 (M ).
- Isotopic Pattern: The presence of one Chlorine atom dictates a characteristic 3:1 ratio for the M (262) and M+2 (264) peaks.

Fragmentation Pathway:

- M - Cl: Loss of chlorine to form the sulfonyl cation ( ).
- M - SO

Cl: Loss of the entire sulfonyl chloride group to form the carbocation (

).

- Tropylium Ion: A dominant peak at

91 (

) is expected due to the benzyl group.

## Experimental Protocol: Synthesis & Validation

Use this protocol to generate the compound for spectroscopic verification.

### Reagents

- 4-(Benzyloxy)butyl bromide (1.0 equiv)
- Thiourea (1.1 equiv)
- N-Chlorosuccinimide (NCS) (4.0 equiv)
- HCl (2M aq) / Acetonitrile

### Procedure

- Thiuronium Formation: Reflux 4-(benzyloxy)butyl bromide and thiourea in ethanol for 3 hours. Concentrate to obtain the S-alkyl isothiuronium salt.[4]
  - Oxidative Chlorination: Suspend the salt in acetonitrile/2M HCl (1:1) at 0°C.
  - Addition: Add NCS portion-wise over 20 minutes. Maintain temperature <10°C to prevent SO extrusion.
  - Workup: Extract immediately with Et
- O. Wash with cold water and brine. Dry over MgSO

- Purification: Flash chromatography is generally not recommended due to instability on silica. Use crude if purity >90% by NMR, or recrystallize from hexanes/Et

O if solid.

## Stability Warning

Aliphatic sulfonyl chlorides are moisture-sensitive.

- Storage: Store under Argon at -20°C.
- Hydrolysis Sign: Appearance of a broad -OH stretch in IR (3400 cm<sup>-1</sup>) and shift of the -CH<sub>2</sub> stretch in NMR from 3.65 ppm to ~3.0 ppm (sulfonic acid).

## References

- Synthesis of Aliphatic Sulfonyl Chlorides: Yang, Z., et al.[3] "A Clean and Economic Synthesis of Alkanesulfonyl Chlorides via Bleach-Mediated Oxidative Chlorosulfonation of S-Alkyl Isothiourea Salts." *Synthesis*, 2014, 46(02), 225-229.[3] [Link](#)
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